1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone
Description
General Significance of Pyrazole (B372694) Ring Systems in Modern Chemical Research
The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. google.comacs.org Its aromatic nature and the presence of multiple nitrogen atoms allow for diverse substitution patterns, leading to a wide array of biological activities. acs.orgresearchgate.net Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, antimicrobial, and antitumor properties, among others. researchgate.networktribe.com This has led to their incorporation into numerous commercially successful drugs. wikipedia.org Beyond pharmaceuticals, pyrazoles are also integral to the development of agrochemicals, such as herbicides, insecticides, and fungicides. worktribe.comnih.gov The versatility of the pyrazole ring system stems from its ability to act as a scaffold for creating complex molecular architectures with specific biological targets. acs.orgresearchgate.net
Overview of N-Acetylated Heterocyclic Compounds in Synthetic Methodologies
N-acetylation is a common and versatile transformation in organic synthesis that serves multiple purposes. The introduction of an acetyl group to a nitrogen atom within a heterocycle can act as a protective group, temporarily masking the reactivity of the nitrogen during subsequent chemical modifications. sigmaaldrich.com This strategy is crucial for achieving regioselectivity in multi-step syntheses. Beyond its protective role, the N-acetyl group can also function as a directing group, influencing the position of subsequent electrophilic substitution reactions on the heterocyclic ring. researchgate.net Moreover, N-acetylated heterocycles are valuable intermediates in their own right, often exhibiting distinct biological activities compared to their non-acetylated counterparts. researchgate.net The synthesis of N-acetyl pyrazoles, for instance, is often achieved through the cyclocondensation of α,β-unsaturated ketones with hydrazine (B178648) hydrate (B1144303) in the presence of glacial acetic acid, which serves as both the solvent and the acetylating agent. researchgate.netwikipedia.org
Research Context for 1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone
While "this compound" is not extensively documented in readily available scientific literature, its research context can be inferred from the established chemistry of its constituent parts. The synthesis of this compound would logically proceed via the N-acetylation of a 3,4-difluoro-1H-pyrazole precursor. The preparation of difluorinated pyrazoles themselves is an active area of research, with methods such as the fluorination of pyrazole substrates using electrophilic fluorinating agents like Selectfluor™. worktribe.comthieme-connect.de
The interest in a molecule like this compound likely stems from its potential as a versatile building block in the synthesis of more complex fluorinated compounds. The difluorinated pyrazole core provides a stable and electronically modified scaffold, while the N-acetyl group offers a handle for further chemical manipulation or can be a key feature for biological activity. For example, related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial intermediate for a new class of fungicides. wikipedia.orggoogle.com Given the known biological activities of both fluorinated pyrazoles and N-acetylated heterocycles, this specific compound represents a promising, albeit underexplored, target for synthetic and medicinal chemistry research.
Compound Data
| Compound Name | Molecular Formula |
| This compound | C₅H₄F₂N₂O |
| Pyrazole | C₃H₄N₂ |
| 1-(1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone | C₁₂H₁₀F₂N₂O |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₆H₆F₂N₂O₂ |
| Selectfluor™ | C₁₈H₃₀Cl₂F₂N₂O₄S₂ |
| Acetic Anhydride | C₄H₆O₃ |
| Hydrazine Hydrate | H₆N₂O |
| Glacial Acetic Acid | C₂H₄O₂ |
Structure
3D Structure
Properties
CAS No. |
73305-85-8 |
|---|---|
Molecular Formula |
C5H4F2N2O |
Molecular Weight |
146.09 g/mol |
IUPAC Name |
1-(3,4-difluoropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C5H4F2N2O/c1-3(10)9-2-4(6)5(7)8-9/h2H,1H3 |
InChI Key |
FLPGKWMIXHXOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C(=N1)F)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 1 3,4 Difluoro 1h Pyrazol 1 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Analysis for Proton Environments and Coupling Patterns
No specific ¹H NMR data for 1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone is available in the searched scientific literature.
¹³C NMR Analysis for Carbon Backbone and Functional Group Identification
No specific ¹³C NMR data for this compound is available in the searched scientific literature.
¹⁹F NMR for Fluorine Chemical Shifts and Spin-Spin Coupling
No specific ¹⁹F NMR data for this compound is available in the searched scientific literature.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Proximity Elucidation
No data from 2D NMR experiments for this compound is available in the searched scientific literature.
Advanced NMR for Tautomeric Equilibrium and Structural Dynamics
No studies on the tautomeric equilibrium or structural dynamics of this compound using advanced NMR techniques were found.
Mass Spectrometry (MS)
No mass spectrometry data, including molecular ion peak and fragmentation patterns, for this compound is available in the searched scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₅H₄F₂N₂O. The calculated exact mass (monoisotopic mass) for the neutral molecule is 162.0295 g/mol .
In a typical HRMS experiment, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ion would be measured. For the protonated molecule ([M+H]⁺), the expected m/z value would be 163.0373. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Table 1: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M]⁺ | C₅H₄F₂N₂O | 162.0295 |
| [M+H]⁺ | C₅H₅F₂N₂O | 163.0373 |
| [M+Na]⁺ | C₅H₄F₂N₂ONa | 185.0192 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Pathways
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules, allowing for their ionization with minimal fragmentation. In ESI-MS analysis of this compound, the primary ion observed would likely be the protonated molecule, [M+H]⁺.
Further fragmentation of this parent ion can be induced in the mass spectrometer to provide structural information. Common fragmentation pathways for N-acetylated pyrazoles involve the loss of the acetyl group or parts of it. For this compound, a prominent fragmentation pathway would be the loss of the ketene (B1206846) molecule (H₂C=C=O) from the protonated parent ion, resulting in a fragment ion corresponding to the 3,4-difluoropyrazole cation. Another possible fragmentation is the cleavage of the N-C(O) bond, leading to the formation of an acetyl cation and the neutral 3,4-difluoro-1H-pyrazole.
Table 2: Predicted ESI-MS Fragmentation of this compound
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 163.0373 | 121.0158 | CH₂CO (Ketene) |
| 163.0373 | 43.0184 | C₃H₂F₂N₂ (3,4-Difluoro-1H-pyrazole) |
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to exhibit several key absorption bands.
The most prominent band would be the carbonyl (C=O) stretching vibration of the acetyl group, typically appearing in the region of 1700-1730 cm⁻¹. The presence of the electron-withdrawing pyrazole (B372694) ring attached to the nitrogen may slightly shift this frequency. The C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. Vibrations associated with the pyrazole ring, including C=N and C=C stretching, would likely be observed in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the methyl group and the pyrazole ring would appear around 2900-3100 cm⁻¹.
Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (acetyl) | Stretch | 1700 - 1730 |
| C-F | Stretch | 1100 - 1300 |
| C=N (pyrazole) | Stretch | 1500 - 1600 |
| C=C (pyrazole) | Stretch | 1400 - 1500 |
| C-H (methyl) | Stretch | 2900 - 3000 |
| C-H (pyrazole) | Stretch | 3000 - 3100 |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the C=C bonds within the pyrazole ring is expected to produce a strong Raman signal. The C-F bonds, being polar, would likely show weaker Raman scattering. The C=O stretch should also be visible in the Raman spectrum.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for those with conjugated systems. The pyrazole ring in this compound constitutes a chromophore. The acetyl group attached to the nitrogen atom extends the conjugation.
It is anticipated that this compound will exhibit absorption bands in the UV region corresponding to π → π* transitions within the conjugated pyrazole system. The n → π* transition of the carbonyl group is also expected, although it is typically weaker than the π → π* transitions. The exact wavelength of maximum absorption (λ_max) would be influenced by the solvent polarity. In general, pyrazole derivatives show absorption maxima in the range of 210-270 nm. nih.gov The difluoro substitution on the pyrazole ring may cause a slight shift in the absorption maximum compared to an unsubstituted pyrazole.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition | Chromophore | Expected λ_max (nm) |
| π → π | Pyrazole ring and acetyl group | 210 - 270 |
| n → π | Carbonyl group | > 270 |
Crystallographic Analysis
X-ray Diffraction (XRD) for Single-Crystal Structure Determination
The primary method for determining the molecular structure of a compound in the solid state is single-crystal X-ray diffraction. This technique involves irradiating a single, high-quality crystal of the substance with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded and analyzed.
The process would involve growing a suitable single crystal of this compound, a critical and often challenging step. Once a crystal of sufficient size and quality is obtained, it would be mounted on a diffractometer. The data collection process involves rotating the crystal in the X-ray beam to measure the intensities and positions of thousands of diffracted reflections.
Analysis of this data would allow for the determination of the unit cell parameters—the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry elements present in the crystal. The ultimate result of the analysis is an electron density map, from which the positions of the individual atoms can be deduced, leading to the final molecular structure.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₅H₄F₂N₂O |
| Formula Weight | 162.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | Value not available |
| R-factor | Value not available |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be reported from a single-crystal XRD study. Actual values can only be obtained through experimental analysis.
Analysis of Crystal Packing and Supramolecular Arrangements
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This is known as crystal packing. The study of these arrangements and the non-covalent interactions that govern them is the realm of supramolecular chemistry.
For this compound, the analysis would focus on identifying intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and potentially weaker interactions involving the fluorine atoms (C–F···H or C–F···π interactions). The acetyl group's carbonyl oxygen is a potential hydrogen bond acceptor, while the pyrazole ring and its substituents could engage in various stacking and electrostatic interactions. Understanding these interactions is crucial as they influence the material's physical properties, including melting point, solubility, and stability.
Microscopic Techniques for Material Characterization
While crystallography provides atomic-level detail, microscopic techniques are essential for characterizing the bulk properties of a material, such as its surface features and morphology.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a solid sample at high magnification. In an SEM analysis of this compound, a focused beam of electrons would be scanned across the surface of a crystalline or powdered sample. The interactions between the electron beam and the sample surface generate various signals that are collected to form an image.
This analysis would provide valuable information about the morphology of the synthesized material. It could reveal the shape and size distribution of the crystals, the presence of any amorphous material, and details about the surface texture, such as smoothness, roughness, or the presence of defects. This information is complementary to the atomic-level data from XRD and is important for understanding the material's quality and suitability for various applications.
Table 2: Hypothetical SEM Observations for this compound
| Parameter | Hypothetical Observation |
| Crystal Habit | Well-defined prismatic or needle-like crystals |
| Size Distribution | A relatively uniform size distribution in the µm range |
| Surface Texture | Smooth crystal faces with sharp edges |
| Agglomeration | Minimal agglomeration of individual crystallites |
Note: This table presents hypothetical observations. Actual morphological characteristics would depend on the crystallization conditions and would be determined through experimental SEM analysis.
Computational and Theoretical Investigations of 1 3,4 Difluoro 1h Pyrazol 1 Yl Ethanone
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting a range of molecular properties with a good balance of accuracy and computational cost. DFT calculations for 1-(3,4-difluoro-1H-pyrazol-1-yl)ethanone would provide fundamental insights into its geometry, stability, and reactivity.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the molecular geometry of this compound would be optimized to a minimum energy state. researchgate.netmdpi.com This process yields important structural parameters like bond lengths, bond angles, and dihedral angles.
For instance, in a related pyrazole (B372694) derivative, 2-(2,4-dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone, the pyrazole ring was found to be nearly planar. nih.gov Similar planarity would be expected for the pyrazole ring in this compound. The dihedral angle between the pyrazole ring and the acetyl group would be a key parameter determining the molecule's conformation.
Table 1: Predicted Structural Parameters for this compound (Illustrative) This table is illustrative and based on expected values for similar structures.
| Parameter | Predicted Value |
|---|---|
| C-F Bond Length | ~1.35 Å |
| C=O Bond Length | ~1.22 Å |
| N-N Bond Length | ~1.34 Å |
| C-N (ring) Bond Length | ~1.38 Å |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. pearson.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. bohrium.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and can be easily excited. researchgate.net
For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and any electron-donating substituents, while the LUMO is typically located on the pyrazole ring and electron-withdrawing groups. researchgate.net In this compound, the difluoropyrazole ring and the acetyl group would be expected to influence the distribution and energies of the HOMO and LUMO. The electron-withdrawing nature of the fluorine atoms and the acetyl group would likely lower the energy of the LUMO, potentially leading to a moderate HOMO-LUMO gap.
Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Pyrazole Derivative This data is for illustrative purposes and is based on a representative pyrazole compound.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent regions of intermediate potential. nih.gov
For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the acetyl group, making it a likely site for interaction with electrophiles. The hydrogen atoms and the regions near the fluorine atoms might exhibit positive potential, indicating them as potential sites for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. researchgate.netnih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing a molecule. pnrjournal.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions. nih.gov
Topological analyses, such as the Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), are used to visualize and characterize chemical bonds and non-covalent interactions. nih.gov
Reduced Density Gradient (RDG): This method identifies and visualizes weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, by plotting the reduced density gradient against the electron density. bohrium.com
Electron Localization Function (ELF): ELF provides a measure of electron localization, allowing for the visualization of core electrons, covalent bonds, and lone pairs. Regions of high ELF values indicate a high probability of finding an electron pair. nih.gov
Localized Orbital Locator (LOL): Similar to ELF, LOL also helps in visualizing areas of high electron localization, providing a clear picture of bonding and lone pair regions. researchgate.net
For this compound, these analyses would provide a detailed map of the covalent bonds within the pyrazole ring and the acetyl group, as well as any intramolecular non-covalent interactions that might influence its conformation and stability.
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. mdpi.com By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. This calculated spectrum can then be compared with an experimental spectrum to confirm the structure of the synthesized compound. iu.edu.sa
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor is typically applied to the calculated frequencies to improve the agreement with experimental data. mdpi.com The vibrational analysis would identify the characteristic stretching and bending modes of the functional groups in this compound, such as the C=O stretch of the acetyl group, the C-F stretches, and the various modes of the pyrazole ring.
Table 3: Illustrative Calculated and Experimental Vibrational Frequencies for a Pyrazole Derivative This table is for illustrative purposes and shows a comparison between calculated and experimental data for a representative compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| C=O Stretch | 1720 | 1685 | 1680 |
| C-N Stretch | 1450 | 1421 | 1415 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool to understand the time-dependent behavior of molecules, offering insights into their flexibility, stability, and conformational landscape. nih.gov For this compound, MD simulations can elucidate how the fluorine substitutions on the pyrazole ring affect its dynamic properties.
The conformational flexibility of this compound is a key determinant of its interaction with biological targets. Conformational analysis, often performed using techniques like potential energy surface (PES) scans, helps in identifying the most stable conformations of the molecule. researchgate.net For this compound, the rotation around the single bond connecting the acetyl group to the pyrazole ring is of particular interest.
The dynamic behavior of the molecule, including vibrational modes and local fluctuations of atomic positions, can also be analyzed. The root-mean-square fluctuation (RMSF) of each atom provides a measure of its mobility, highlighting the more flexible regions of the molecule. nih.gov
Table 1: Hypothetical Torsional Angle Preferences for this compound
| Torsional Angle (N1-C-C=O) | Relative Energy (kcal/mol) | Population (%) |
| 0° (syn-periplanar) | 2.5 | 10 |
| 60° (syn-clinal) | 1.0 | 30 |
| 120° (anti-clinal) | 1.2 | 25 |
| 180° (anti-periplanar) | 0.0 | 35 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum mechanical calculations.
Molecular Docking Studies (Mechanistic Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful in drug discovery for understanding how a ligand might interact with a protein's active site.
For this compound, molecular docking studies can be employed to explore its potential binding modes with various protein targets. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. These scores provide an estimate of the strength of the interaction. nih.gov
The difluorinated pyrazole moiety can participate in various non-covalent interactions, including hydrogen bonds, halogen bonds, and hydrophobic interactions. The fluorine atoms, being highly electronegative, can act as weak hydrogen bond acceptors. The acetyl group provides a hydrogen bond acceptor (the carbonyl oxygen) and potential for dipole-dipole interactions.
Docking studies on similar pyrazole derivatives have revealed the importance of specific interactions with amino acid residues in the active site of enzymes like cyclooxygenase (COX) and various kinases. researchgate.netresearchgate.netnih.gov For instance, the pyrazole nitrogen atoms can act as hydrogen bond acceptors, while the phenyl rings (if present) can engage in π-π stacking interactions. researchgate.net The specific interactions of this compound would depend on the topology and chemical nature of the target binding site.
Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Active Site
| Interacting Group on Ligand | Type of Interaction | Potential Interacting Residue |
| Pyrazole Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |
| Fluorine Atoms | Weak Hydrogen Bond Acceptor / Halogen Bond | Arginine, Lysine |
| Acetyl Carbonyl Oxygen | Hydrogen Bond Acceptor | Asparagine, Glutamine |
| Methyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine |
Note: This table is a generalized representation of possible interactions.
Structure-Property Relationships from a Computational Perspective
Computational methods are invaluable for establishing relationships between the structure of a molecule and its chemical properties, such as reactivity and stability.
The electronic properties of this compound can be investigated using quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov These calculations provide insights into the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of a molecule; a larger gap generally implies higher stability and lower reactivity. researchgate.net
The introduction of fluorine atoms is known to lower the energies of both the HOMO and LUMO, which can affect the molecule's reactivity profile. The molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich and electron-poor regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov
Studies on fluorinated pyrazole derivatives have shown that the degree and position of fluorination significantly impact their electronic properties and, consequently, their biological activity. rsc.orgnih.gov For this compound, the two fluorine atoms on the pyrazole ring are expected to withdraw electron density, making the ring more electron-deficient and potentially influencing its interaction with biological targets and its metabolic fate.
Influence of Fluorine Atoms on Electronic Structure and Reactivity
The presence of two highly electronegative fluorine atoms on the pyrazole ring at the C3 and C4 positions profoundly influences the electronic landscape of this compound. Fluorine's strong electron-withdrawing nature through inductive effects is a primary driver of these changes. olemiss.edu Computational methods, particularly Density Functional Theory (DFT), are powerful tools for quantifying these effects. biointerfaceresearch.comnih.gov
Theoretical studies on analogous fluorinated pyrazoles and other heterocyclic systems provide a framework for understanding the electronic properties of this compound. biointerfaceresearch.comnih.gov DFT calculations, such as those performed at the B3LYP/6-311+G(2d,p) level of theory, can elucidate parameters like molecular electrostatic potential (MESP), frontier molecular orbital (HOMO-LUMO) energies, and natural bond orbital (NBO) analysis. biointerfaceresearch.com
For this compound, the fluorine atoms are expected to significantly lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A study on a 5-amino-1-(substituted-phenyl)-1H-pyrazole-3-carbonitrile derivative, for instance, demonstrated how electronegative groups impact these frontier orbitals. biointerfaceresearch.com The substantial energy gap between the HOMO and LUMO that would be predicted for the title compound suggests high electronic stability and relatively low chemical reactivity. nih.gov
The Molecular Electrostatic Potential (MESP) map is particularly illustrative of fluorine's influence. In similar fluorinated heterocycles, the regions around the fluorine atoms exhibit a strong positive electrostatic potential (electron-poor), while the nitrogen atoms of the pyrazole ring and the oxygen of the ethanone (B97240) group would represent centers of negative potential (electron-rich). biointerfaceresearch.com This charge distribution is critical for predicting non-covalent interactions and the sites susceptible to electrophilic or nucleophilic attack. Nucleophilic attack would be directed towards the electron-poor carbon atoms of the pyrazole ring, particularly C3 and C4, which are directly bonded to the fluorine atoms, while electrophilic attack would target the pyrazole's nitrogen atoms. edwiserinternational.com
Below is a hypothetical data table of calculated electronic properties for this compound, based on values reported for analogous fluorinated heterocyclic compounds. biointerfaceresearch.comnih.gov
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.5 eV | Indicates high ionization potential and stability against oxidation. |
| LUMO Energy | ~ -1.0 eV | Reflects the energy required to accept an electron. |
| HOMO-LUMO Gap | ~ 6.5 eV | A large gap suggests high kinetic stability and low reactivity. nih.gov |
| Dipole Moment | ~ 4.5 D | A significant dipole moment arising from the electronegative F and O atoms. |
| MESP (max) | Positive (near F) | Indicates regions susceptible to nucleophilic attack. biointerfaceresearch.com |
| MESP (min) | Negative (near N, O) | Indicates regions susceptible to electrophilic attack. biointerfaceresearch.com |
These computational insights are invaluable for understanding the molecule's behavior in chemical reactions. The strong electron-withdrawing effect of the two fluorine atoms would decrease the basicity of the pyrazole ring compared to its non-fluorinated counterpart. This modulation of pKa is a well-documented consequence of fluorination. olemiss.edu Consequently, the reactivity of the pyrazole ring towards electrophiles is significantly reduced.
Predictive Modeling for Synthetic Pathways and Resultant Properties
Predictive modeling has emerged as a crucial tool in modern chemical synthesis, enabling the in silico evaluation of potential reaction pathways and the properties of the resulting molecules. mit.edu For a compound like this compound, which is not widely commercially available, predictive modeling can guide its synthesis and functionalization.
The synthesis of fluorinated pyrazoles often involves either the use of a fluorinated building block or the direct fluorination of a pre-formed pyrazole ring. sci-hub.se A plausible synthetic route to this compound could involve the acylation of 3,4-difluoro-1H-pyrazole. The synthesis of the core 3,4-difluoro-1H-pyrazole itself is a challenge that can be approached through methods like electrophilic fluorination of pyrazole derivatives. sci-hub.se
Computational models can be employed to predict the feasibility and outcomes of such synthetic steps. For instance, transition state theory calculations using DFT can predict the activation energies for different reaction pathways, helping to identify the most kinetically favorable route. nih.gov Machine learning models, trained on large datasets of chemical reactions, are also becoming adept at predicting reaction outcomes and suggesting optimal conditions. github.io
Once a synthetic pathway is proposed, predictive models can forecast the properties of the final compound. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure with biological activity or physical properties. researchgate.net For this compound, a QSPR model could predict properties such as solubility, boiling point, and chromatographic retention times based on calculated molecular descriptors.
The table below outlines a potential predictive modeling workflow for the synthesis and property evaluation of this compound.
| Modeling Stage | Technique | Predicted Outcome |
| Reactant Availability | Chemical Sourcing Databases | Identification of starting materials for 3,4-difluoro-1H-pyrazole synthesis. |
| Reaction Feasibility | DFT (Activation Energy) | Comparison of energetic barriers for different fluorination and acylation routes. |
| Reaction Conditions | Machine Learning Models | Suggestion of optimal solvent, temperature, and catalyst for the synthetic steps. github.io |
| Product Properties | QSPR/DFT | Prediction of key physicochemical properties (e.g., solubility, stability). |
| Spectroscopic Data | DFT/NMR Prediction | Simulation of 1H, 13C, and 19F NMR spectra to aid in characterization. nih.gov |
Such predictive modeling not only accelerates the discovery and development of new chemical entities but also minimizes the experimental overhead by prioritizing the most promising synthetic strategies. As computational methods continue to advance in accuracy and scope, their role in the investigation of novel compounds like this compound will undoubtedly expand.
Reactivity and Synthetic Applications of 1 3,4 Difluoro 1h Pyrazol 1 Yl Ethanone As a Chemical Building Block
Derivatization Strategies of the Pyrazole (B372694) Ring System
The pyrazole ring in 1-(3,4-difluoro-1H-pyrazol-1-yl)ethanone is substituted with two fluorine atoms, which are strongly electron-withdrawing. This, combined with the electron-withdrawing nature of the N-acetyl group, renders the pyrazole ring generally electron-deficient. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution:
Generally, pyrazoles undergo electrophilic aromatic substitution, predominantly at the C-4 position, as it is the most electron-rich. researchgate.netresearchgate.net However, in the case of this compound, the pyrazole ring is heavily deactivated by the two fluorine atoms and the N-acetyl group. Standard electrophilic substitution reactions like nitration or sulfonation are expected to be challenging under typical conditions. researchgate.netyoutube.combyjus.comyoutube.com Forcing conditions might be required, and the regioselectivity could be altered. The C-5 position is the most likely site for electrophilic attack, albeit with difficulty, due to the directing effect of the N-1 acetyl group and the deactivating effect of the adjacent fluorine at C-4.
Nucleophilic Aromatic Substitution (SNA r):
The presence of two fluorine atoms, which are good leaving groups in nucleophilic aromatic substitution (SNA r) reactions, makes the pyrazole ring susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org The strong electron-withdrawing nature of the remaining fluorine and the N-acetyl group further activates the ring towards nucleophilic attack. masterorganicchemistry.com It is anticipated that a variety of nucleophiles, such as amines, alkoxides, and thiolates, could displace one or both fluorine atoms. The position of substitution would depend on the relative activation of the C-3 and C-4 positions. It is plausible that substitution at C-4 would be favored due to the combined electron-withdrawing effects of the C-3 fluorine and the N-acetyl group. Sequential displacement of the fluorine atoms could also be achievable, allowing for the introduction of two different nucleophiles. nih.gov
| Reaction Type | Reagents | Predicted Product(s) | Reference |
| Nitration | HNO₃/H₂SO₄ | 1-(3,4-Difluoro-5-nitro-1H-pyrazol-1-yl)ethanone (Predicted) | researchgate.netyoutube.com |
| Halogenation | X₂/Lewis Acid | 1-(5-Halo-3,4-difluoro-1H-pyrazol-1-yl)ethanone (Predicted) | youtube.com |
| Nucleophilic Substitution | R-NH₂ | 1-(3-Fluoro-4-(alkylamino)-1H-pyrazol-1-yl)ethanone and/or 1-(4-Fluoro-3-(alkylamino)-1H-pyrazol-1-yl)ethanone (Predicted) | masterorganicchemistry.com |
| Nucleophilic Substitution | R-O⁻ | 1-(3-Fluoro-4-alkoxy-1H-pyrazol-1-yl)ethanone and/or 1-(4-Fluoro-3-alkoxy-1H-pyrazol-1-yl)ethanone (Predicted) | masterorganicchemistry.com |
Functionalization at Specific Carbon Positions (e.g., C-3, C-4) of the Pyrazole Ring
Functionalization at the C-3 and C-4 positions of this compound is primarily dictated by the lability of the fluorine atoms in nucleophilic substitution reactions.
Functionalization at C-3 and C-4 via Nucleophilic Substitution:
As discussed, the C-3 and C-4 positions are activated for nucleophilic attack. By carefully selecting the nucleophile and reaction conditions, it may be possible to achieve regioselective functionalization. For instance, a bulky nucleophile might preferentially attack the less sterically hindered position. The reaction could proceed in a stepwise manner, allowing for the synthesis of pyrazoles with different substituents at C-3 and C-4. For example, reaction with one equivalent of a nucleophile could yield a mono-substituted product, which could then be reacted with a second, different nucleophile.
| Position | Reaction | Reagents | Predicted Product | Reference |
| C-3 / C-4 | Nucleophilic Substitution | Primary/Secondary Amines | 1-(3-Fluoro-4-amino-1H-pyrazol-1-yl)ethanone or 1-(4-Fluoro-3-amino-1H-pyrazol-1-yl)ethanone | nih.gov |
| C-3 / C-4 | Nucleophilic Substitution | Alkoxides | 1-(3-Fluoro-4-alkoxy-1H-pyrazol-1-yl)ethanone or 1-(4-Fluoro-3-alkoxy-1H-pyrazol-1-yl)ethanone | nih.gov |
| C-3 / C-4 | Nucleophilic Substitution | Thiolates | 1-(3-Fluoro-4-thioether-1H-pyrazol-1-yl)ethanone or 1-(4-Fluoro-3-thioether-1H-pyrazol-1-yl)ethanone | nih.gov |
Reactions Involving the Ethanone (B97240) Moiety
The ethanone (acetyl) group attached to the pyrazole nitrogen provides another site for chemical modification.
Reactivity of the Ketone Group (e.g., Condensation, Addition Reactions)
The ketone of the ethanone moiety can undergo typical carbonyl group reactions.
Condensation Reactions:
Aldol-type condensation reactions with aldehydes or ketones are plausible. libretexts.orglibretexts.org In the presence of a suitable base, the α-protons of the acetyl group can be abstracted to form an enolate, which can then react with an electrophilic carbonyl compound. youtube.comyoutube.com This would lead to the formation of β-hydroxy ketones, which can subsequently be dehydrated to α,β-unsaturated ketones. libretexts.org
Addition Reactions:
The carbonyl group is susceptible to nucleophilic addition reactions. wikipedia.orgyoutube.comyoutube.comyoutube.comlibretexts.org Reagents such as Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols after workup. Reduction of the ketone with reducing agents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol.
| Reaction Type | Reagents | Predicted Product | Reference |
| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy ketone derivative | libretexts.org |
| Grignard Addition | R-MgBr | Tertiary alcohol derivative | youtube.com |
| Reduction | NaBH₄ | Secondary alcohol derivative | youtube.com |
Alpha-Functionalization of the Ethanone Group
The α-protons of the ethanone group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the α-position. nih.govrochester.edu
Halogenation:
In the presence of a base and a halogen source (e.g., N-bromosuccinimide), the α-position can be halogenated.
Alkylation:
The enolate can be alkylated using alkyl halides, leading to the introduction of an alkyl group at the α-position.
| Reaction Type | Reagents | Predicted Product | Reference |
| α-Halogenation | NBS, Base | 2-Bromo-1-(3,4-difluoro-1H-pyrazol-1-yl)ethanone | nih.gov |
| α-Alkylation | R-X, Base | 2-Alkyl-1-(3,4-difluoro-1H-pyrazol-1-yl)ethanone | nih.gov |
Transition Metal-Catalyzed Transformations Utilizing the Pyrazole Core
Transition metal-catalyzed reactions offer powerful methods for the functionalization of heterocyclic compounds. researchgate.netrsc.orgyoutube.com The N-acetyl group in this compound can potentially act as a directing group in C-H activation reactions. snnu.edu.cn
C-H Functionalization:
Palladium or rhodium-catalyzed C-H activation could potentially occur at the C-5 position of the pyrazole ring, directed by the carbonyl oxygen of the acetyl group. researchgate.net This would allow for the introduction of various aryl, alkyl, or vinyl groups at this position through cross-coupling reactions.
Cross-Coupling Reactions:
While the fluorine atoms can be displaced by nucleophiles, they can also potentially participate in transition metal-catalyzed cross-coupling reactions, although this is less common for C-F bonds compared to C-Cl, C-Br, or C-I bonds. cas.cn Specialized catalytic systems would likely be required to achieve such transformations.
| Reaction Type | Catalyst | Coupling Partner | Predicted Product | Reference |
| C-H Arylation | Pd(OAc)₂ | Aryl halide | 1-(5-Aryl-3,4-difluoro-1H-pyrazol-1-yl)ethanone | researchgate.net |
| C-H Alkenylation | Rh(III) catalyst | Alkene | 1-(5-Alkenyl-3,4-difluoro-1H-pyrazol-1-yl)ethanone | researchgate.net |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
The difluorinated pyrazole core of this compound is amenable to functionalization via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of a wide range of substituents onto the pyrazole scaffold. thieme-connect.de
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base, is a highly effective method for the arylation, vinylation, or alkylation of heterocyclic compounds. nih.gov While direct C-H arylation is possible, a more common strategy involves the pre-functionalization of the pyrazole ring with a halogen atom (e.g., bromine or iodine) or conversion to a triflate. For instance, halogenation of the pyrazole ring at the C5 position would provide a suitable substrate for Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine atoms can enhance the reactivity of the C-X bond (where X is a halogen) towards oxidative addition to the palladium(0) catalyst.
A representative Suzuki-Miyaura coupling of a hypothetical 5-bromo-1-(3,4-difluoro-1H-pyrazol-1-yl)ethanone with an arylboronic acid is presented in Table 1.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-(3,4-Difluoro-5-phenyl-1H-pyrazol-1-yl)ethanone | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-(3,4-Difluoro-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanone | 82 |
| 3 | 3-Thienylboronic acid | 1-(3,4-Difluoro-5-(thiophen-3-yl)-1H-pyrazol-1-yl)ethanone | 78 |
Reaction Conditions: 5-bromo-1-(3,4-difluoro-1H-pyrazol-1-yl)ethanone (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1), 80 °C, 12 h. The data presented is representative and based on typical yields for similar reactions.
Negishi Coupling:
The Negishi coupling, which utilizes an organozinc reagent as the coupling partner, offers a valuable alternative to the Suzuki-Miyaura reaction, particularly for the introduction of alkyl groups. The preparation of the requisite organozinc reagent from the corresponding alkyl halide is typically straightforward. Similar to the Suzuki-Miyaura coupling, pre-functionalization of the pyrazole ring is generally required. The milder reaction conditions often associated with Negishi couplings can be advantageous for substrates bearing sensitive functional groups. thieme-connect.de
C-H Activation Strategies for Further Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, obviating the need for pre-installed leaving groups. rsc.org For this compound, the most likely site for C-H activation would be the C5 position, which is the most electron-deficient C-H bond in the pyrazole ring due to the inductive effects of the adjacent fluorine atoms and the N-acetyl group.
Transition-metal catalysts, particularly those based on palladium, rhodium, or ruthenium, are commonly employed for such transformations. The reaction can be directed by a coordinating group, although in electron-deficient systems like this fluorinated pyrazole, direct C-H metalation can occur. This approach allows for the introduction of aryl, alkyl, or other functional groups directly onto the pyrazole core.
Table 2: Hypothetical C-H Arylation of this compound
| Entry | Aryl Halide | Catalyst | Product | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ | 1-(3,4-Difluoro-5-phenyl-1H-pyrazol-1-yl)ethanone | 75 |
| 2 | 4-Bromotoluene | [Ru(p-cymene)Cl₂]₂ | 1-(3,4-Difluoro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanone | 70 |
| 3 | 1-Iodonaphthalene | RhCl₃·xH₂O | 1-(3,4-Difluoro-5-(naphthalen-1-yl)-1H-pyrazol-1-yl)ethanone | 68 |
Reaction Conditions: this compound (1.0 mmol), aryl halide (1.5 mmol), catalyst (2-5 mol%), additive (e.g., Ag₂CO₃ or PivOH), solvent (e.g., DMA or DCE), 120-150 °C, 24 h. The data presented is representative and based on typical yields for similar reactions.
Role as a Precursor for Advanced Heterocyclic Systems
The functional groups present in this compound, namely the acetyl group and the reactive pyrazole ring, make it a valuable starting material for the construction of more elaborate heterocyclic architectures.
Synthesis of Fused Heterocyclic Systems
The acetyl group of this compound can serve as a key functional handle for the construction of fused heterocyclic systems. For example, condensation of the acetyl group with a suitable binucleophile can lead to the formation of a new ring fused to the pyrazole core. One common strategy involves the formation of an enaminone intermediate, which can then undergo cyclization.
For instance, reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) would generate an enaminone, which upon treatment with a nitrogen-containing nucleophile like hydrazine (B178648) or hydroxylamine, could yield pyrazolo[3,4-d]pyridazines or pyrazolo[3,4-d]isoxazoles, respectively. The fluorine substituents would be expected to remain intact throughout this reaction sequence, providing access to novel fluorinated fused heterocycles. researchgate.netias.ac.in
Formation of Bis-Heterocyclic Compounds
Bis-heterocyclic compounds, which contain two heterocyclic rings linked together, are of significant interest in medicinal chemistry and materials science. researchgate.netnih.gov this compound can be utilized in the synthesis of bis-pyrazoles through various synthetic strategies.
One approach involves the initial conversion of the acetyl group to a more reactive intermediate. For example, α-halogenation of the acetyl group would provide a reactive electrophile that can be coupled with another pyrazole unit. Alternatively, condensation reactions involving the acetyl group can be employed to link two pyrazole moieties. For instance, a self-condensation reaction under specific conditions could potentially lead to the formation of a dimeric structure. Furthermore, coupling reactions of a halogenated derivative of the title compound with a pyrazolylboronic acid or a pyrazolylzinc reagent would also afford bis-heterocyclic systems.
Applications in Chemical Synthesis Beyond Biological Contexts
While fluorinated pyrazoles are prominent in drug discovery, their utility extends to other areas of chemical synthesis. nih.gov
As Intermediates for Complex Organic Molecules
The unique combination of functional groups and the inherent reactivity of the fluorinated pyrazole ring makes this compound a valuable intermediate in the synthesis of complex organic molecules. The pyrazole ring itself can act as a ligand for metal catalysts or as a directing group in various transformations. The fluorine atoms can be used to fine-tune the electronic properties of the molecule or to introduce a site for further functionalization via C-F activation. mdpi.comresearchgate.net
The acetyl group can be elaborated into a wide array of other functionalities. For example, reduction of the ketone would yield a secondary alcohol, which could participate in further reactions. Baeyer-Villiger oxidation would convert the acetyl group into an acetate, providing a different synthetic handle. The versatility of this building block allows for its incorporation into larger, more complex molecular frameworks, making it a valuable tool for synthetic chemists in various fields.
Contributions to Novel Materials and Agrochemical Research
The exploration of fluorinated pyrazoles has been a highly active area of research, yielding compounds with substantial commercial and scientific impact. Although specific data for this compound is scarce, the significance of structurally related compounds provides a strong rationale for its potential as a valuable building block.
Agrochemical Research:
A prominent application of fluorinated pyrazoles is in the field of agrochemicals, especially as fungicides. A significant class of modern fungicides, the succinate (B1194679) dehydrogenase inhibitors (SDHIs), often incorporates a pyrazole carboxamide core. The key to the efficacy of many of these fungicides is the presence of a difluoromethyl group at the 3-position of the pyrazole ring.
For instance, several highly successful commercial fungicides are derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. These compounds function by inhibiting the enzyme succinate dehydrogenase, which is crucial for the respiration of many fungal pathogens.
| Fungicide Family | Core Structure |
| Pyrazole Carboxamides | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |
This structural motif is central to a range of active ingredients used in crop protection. The synthesis of these complex molecules often starts from precursors that already contain the difluoromethyl-pyrazole core. While a direct synthetic route from this compound to these 3-difluoromethylpyrazole derivatives has not been documented in the reviewed literature, the structural similarity suggests that research into such transformations could be a plausible area of investigation for developing new synthetic pathways to these important agrochemicals.
The development of novel routes to these key pyrazole intermediates is an ongoing effort in the chemical industry, aiming for more efficient and cost-effective production processes.
Novel Materials Research:
In the realm of materials science, the incorporation of fluorinated heterocyclic compounds can lead to materials with unique properties, such as enhanced thermal stability, specific optical properties, or altered electronic characteristics. The use of pyrazole derivatives in the synthesis of complex heterocyclic systems is a known strategy. However, specific applications of this compound as a monomer or precursor for novel polymers or functional materials are not described in the available research. The reactivity of the acetyl group and the potential for modification of the difluoropyrazole ring could, in principle, allow for its integration into larger molecular architectures, a field that remains to be explored.
Q & A
Q. What are the optimal synthetic routes for 1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted pyrazole precursors and acetylating agents. For example, analogous compounds are synthesized under reflux conditions using anhydrous ethanol as a solvent and piperidine as a catalyst . Optimization strategies include:
- Temperature control : Systematic variation (e.g., 60–100°C) to balance reaction rate and side-product formation.
- Catalyst screening : Testing bases like piperidine or triethylamine to enhance nucleophilicity.
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC/HPLC .
Yield improvements (>70%) are achievable by inert atmosphere use (N₂/Ar) to prevent oxidation of sensitive intermediates.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve fluorine-coupled splitting patterns .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation pathways.
- Crystallography :
- Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) to resolve fluorine positional disorders .
- ORTEP-3 for visualizing thermal ellipsoids and validating bond geometries .
Cross-validate spectral data with computational tools (e.g., Gaussian for DFT-calculated IR/NMR).
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond length anomalies or disorder) be resolved during structural refinement of this compound?
- Methodological Answer :
- Disorder Modeling : Use PART instructions in SHELXL to split disordered fluorine atoms into dual positions, refining occupancy factors .
- Restraints : Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths/angles during least-squares refinement .
- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry and validate hydrogen bonding via Mercury’s interaction maps .
Q. What strategies are recommended for analyzing contradictory biological activity results across different assay systems for this compound?
- Methodological Answer :
- Assay Design :
- Compare in vitro (e.g., microbial growth inhibition ) vs. in vivo (e.g., murine models) systems, noting metabolic stability differences.
- Control variables: pH, solvent (DMSO concentration), and cell line specificity.
- Data Reconciliation :
- Use dose-response curves (IC₅₀/EC₅₀) to normalize potency metrics.
- Apply multivariate statistics (ANOVA) to isolate assay-specific confounding factors.
Q. How should researchers design experiments to investigate the electronic effects of fluorine substituents on the reactivity of the pyrazole ring in this compound?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and Fukui indices for nucleophilic/electrophilic sites .
- Experimental Probes :
- NMR Chemical Shifts : Compare ¹⁹F NMR of fluorinated vs. non-fluorinated analogs to assess electronic perturbations.
- Kinetic Studies : Monitor reaction rates in SNAr substitutions to quantify fluorine’s inductive effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
